![molecular formula C32H48F2O B14280397 3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl CAS No. 138200-10-9](/img/structure/B14280397.png)
3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Difluoro-4-[(6-methyloctyl)oxy]-4’-undecyl-1,1’-biphenyl belongs to the class of organic compounds known as biphenyls and derivatives. It consists of two phenyl rings connected by a single bond. The compound’s unique structure includes fluorine atoms, an octyl group, and an undecyl chain. Biphenyl derivatives find applications in various fields due to their diverse properties.
Métodos De Preparación
The synthesis of this compound involves several steps:
Friedel-Crafts Alkylation: Start by alkylating biphenyl with 6-methyloctyl chloride using Lewis acid catalysts (such as aluminum chloride). This reaction introduces the octyl group.
Fluorination: Introduce fluorine atoms at the 3 and 3’ positions of the biphenyl ring using a fluorinating agent (e.g., hydrogen fluoride or a fluorinating reagent).
Etherification: Attach the undecyl chain via etherification of the hydroxyl group on the octyl substituent. This step involves reacting the octyl alcohol with undecyl bromide in the presence of a base (such as sodium hydroxide).
Análisis De Reacciones Químicas
Oxidation: The compound can undergo oxidation reactions, converting the alkyl chains to corresponding alcohols or carboxylic acids.
Reduction: Reduction of the carbonyl group in the undecyl chain yields the corresponding alcohol.
Substitution: The fluorine atoms can be replaced by other halogens or functional groups.
Common Reagents: Reagents like sodium borohydride (for reduction), bromine (for halogenation), and potassium permanganate (for oxidation) are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents involved.
Aplicaciones Científicas De Investigación
Liquid Crystals: Biphenyl derivatives serve as liquid crystal materials in displays and electronic devices due to their mesomorphic properties.
Biological Studies: Researchers explore their interactions with biological membranes and receptors.
Polymer Chemistry: These compounds contribute to the design of functional polymers.
Mecanismo De Acción
Molecular Targets: The compound may interact with cell membranes, proteins, or enzymes.
Pathways: It could modulate signaling pathways or affect lipid metabolism.
Comparación Con Compuestos Similares
Similar Compounds: Compare it with other biphenyl derivatives, such as 4,4’-dihexylbiphenyl or 4,4’-diphenylbiphenyl.
Uniqueness: Highlight its specific features, such as the fluorine substitution and the long alkyl chains.
Propiedades
Número CAS |
138200-10-9 |
|---|---|
Fórmula molecular |
C32H48F2O |
Peso molecular |
486.7 g/mol |
Nombre IUPAC |
2-fluoro-4-[3-fluoro-4-(6-methyloctoxy)phenyl]-1-undecylbenzene |
InChI |
InChI=1S/C32H48F2O/c1-4-6-7-8-9-10-11-12-15-18-27-19-20-28(24-30(27)33)29-21-22-32(31(34)25-29)35-23-16-13-14-17-26(3)5-2/h19-22,24-26H,4-18,23H2,1-3H3 |
Clave InChI |
XCKLCCPGTDWBGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=C(C=C(C=C1)C2=CC(=C(C=C2)OCCCCCC(C)CC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


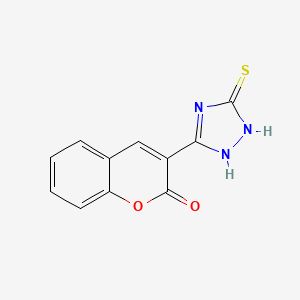

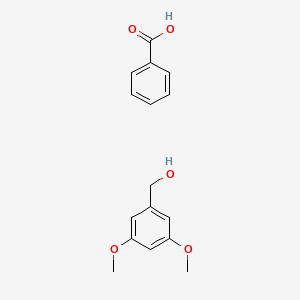
![1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole](/img/structure/B14280332.png)
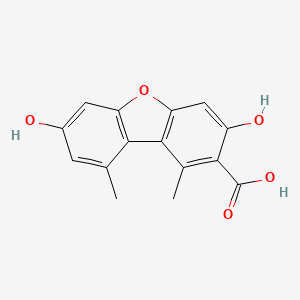

![(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one](/img/structure/B14280351.png)
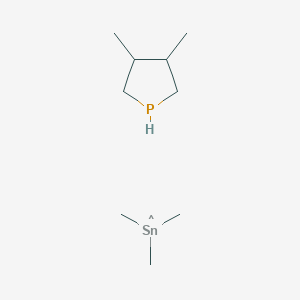
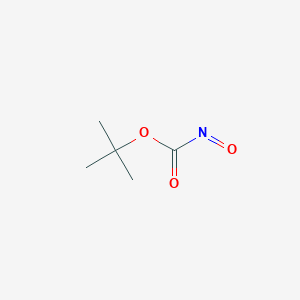
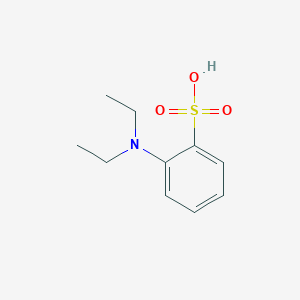
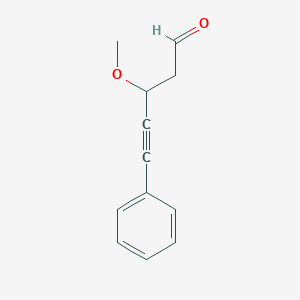

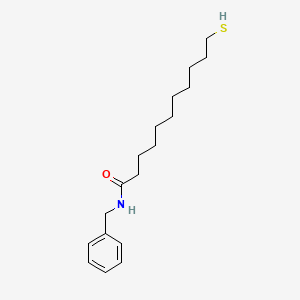
![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
